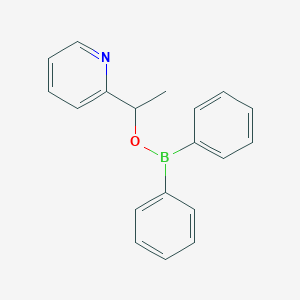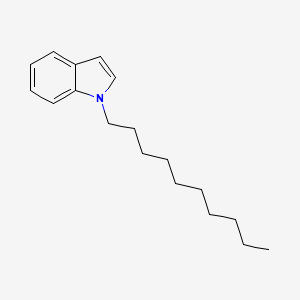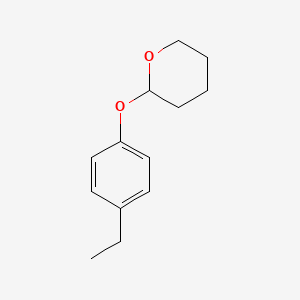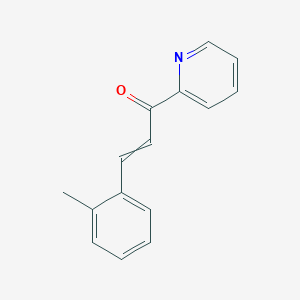![molecular formula C43H51ClN4O8 B14263354 1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate CAS No. 138501-34-5](/img/structure/B14263354.png)
1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate is a complex organic compound with a unique structure. It features multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the conditions applied.
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its unique structural properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate stands out due to its unique structural features and reactivity. Similar compounds include:
- 1,3-Dibutyl-2-thiourea
- 1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.
Eigenschaften
CAS-Nummer |
138501-34-5 |
|---|---|
Molekularformel |
C43H51ClN4O8 |
Molekulargewicht |
787.3 g/mol |
IUPAC-Name |
1,3-dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,2-dihydrobenzo[f]benzimidazol-1-ium-2-yl)penta-2,4-dienylidene]benzo[f]benzimidazole-4,9-dione;perchlorate |
InChI |
InChI=1S/C43H50N4O4.ClHO4/c1-5-9-26-44-34(45(27-10-6-2)37-36(44)40(48)30-20-16-17-21-31(30)41(37)49)24-14-13-15-25-35-46(28-11-7-3)38-39(47(35)29-12-8-4)43(51)33-23-19-18-22-32(33)42(38)50;2-1(3,4)5/h13-25,34H,5-12,26-29H2,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
YYMJLRLQPCQORN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)CCCC)C=CC=CC=C4N(C5=C(N4CCCC)C(=O)C6=CC=CC=C6C5=O)CCCC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






phosphanium perchlorate](/img/structure/B14263295.png)



![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)

![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)


